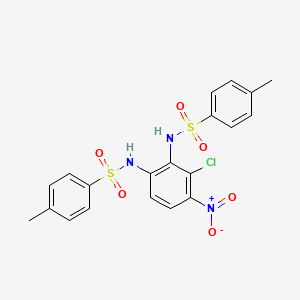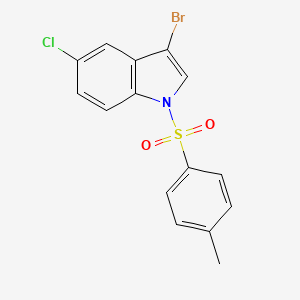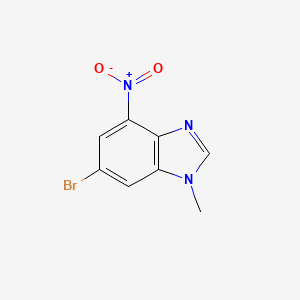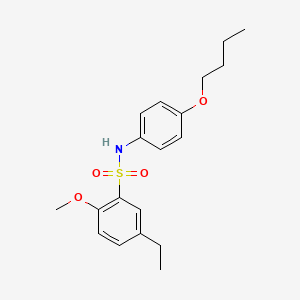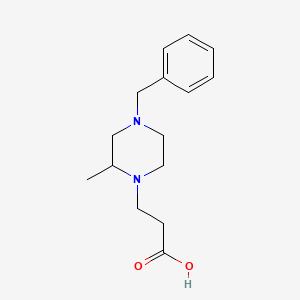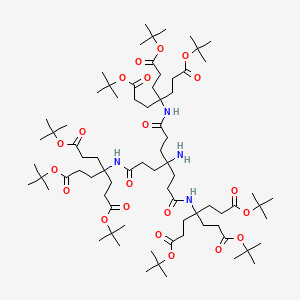![molecular formula C22H29N5O3S B15123264 N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123264.png)
N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine core.
Sulfonylation: The pyrrolidine-1-sulfonyl group is introduced through a sulfonylation reaction, typically using pyrrolidine and a sulfonyl chloride derivative.
Final Coupling: The final step involves coupling the benzoyl group to the piperidine ring, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine core and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted pyrimidine or piperidine derivatives.
科学的研究の応用
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Research: The compound can be used to study the interaction of pyrimidine derivatives with biological targets.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can interact with nucleic acids, while the piperidine and pyrrolidine groups can modulate the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N,5-dimethyl-N-{1-[4-(methylsulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine
- N,5-dimethyl-N-{1-[4-(ethylsulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine
Uniqueness
N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine is unique due to the presence of the pyrrolidine-1-sulfonyl group, which can enhance its biological activity and specificity compared to similar compounds with different sulfonyl groups.
特性
分子式 |
C22H29N5O3S |
|---|---|
分子量 |
443.6 g/mol |
IUPAC名 |
[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C22H29N5O3S/c1-17-14-23-22(24-15-17)25(2)19-6-5-11-26(16-19)21(28)18-7-9-20(10-8-18)31(29,30)27-12-3-4-13-27/h7-10,14-15,19H,3-6,11-13,16H2,1-2H3 |
InChIキー |
YYCVEPYKFQEWFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15123181.png)
![2-Propenoic acid, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, (E)-](/img/structure/B15123185.png)
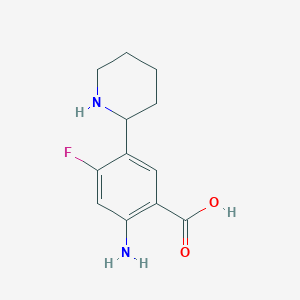
![3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-c arboxylic acid](/img/structure/B15123204.png)
![N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B15123206.png)
